n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine
Description
n-Methyl-1-(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a small-molecule compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5 and an N-methylmethanamine moiety at position 2. The 1,2,4-triazole ring is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The phenyl group enhances π-π stacking interactions in biological targets, while the N-methylmethanamine side chain contributes to solubility and bioavailability. This compound is structurally related to several triazole-based derivatives, which differ in substitution patterns and functional groups, leading to variations in physicochemical and pharmacological properties.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C10H12N4/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3,(H,12,13,14) |
InChI Key |
JPLQZELVOBDEHF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the phenyl and methylamine groups. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring. The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids. The methylamine group is then added through reductive amination or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as copper or palladium may be employed to facilitate the reactions, and purification techniques like crystallization or chromatography are used to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Phenyl halides, phenylboronic acids, and other electrophiles or nucleophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Solubility and Stability :
- Dihydrochloride salts (e.g., ) improve aqueous solubility and stability compared to free bases. The target compound, as a free base, may require formulation adjustments for therapeutic use.
- Furan and methoxyphenyl substituents () introduce polar oxygen atoms, enhancing solubility but possibly reducing membrane permeability.
Biological Activity :
- Triazole derivatives with aryl groups (e.g., phenyl, furyl) are often associated with kinase inhibition or ion channel modulation (e.g., CFTR potentiators ).
- N-Methylmethanamine side chains are common in bioactive molecules due to their balance of lipophilicity and basicity, facilitating blood-brain barrier penetration .
Physicochemical and Pharmacokinetic Properties
Biological Activity
n-Methyl-1-(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring which is critical for its biological activity. The presence of the phenyl group and the methyl substitution enhances its interaction with biological targets.
Antiviral Activity
Research has demonstrated that triazole derivatives exhibit significant antiviral properties. For instance:
- Mechanism of Action : Triazoles can inhibit viral replication by interfering with viral enzymes or by directly inactivating viral particles. A study indicated that derivatives similar to this compound showed a reduction in infectivity of influenza viruses (H1N1 and H3N2) by over 90% at specific dosages .
Case Study: Influenza Virus Inhibition
| Compound | Dosage (mg) | Reduction in Infectivity (%) |
|---|---|---|
| Triazole Derivative | 0.4 mg | >90% |
This data suggests that the compound could serve as a potential candidate for antiviral drug development.
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance:
- Cytotoxicity : Compounds with a similar structure have shown promising cytotoxic effects against various cancer cell lines. A notable study reported that certain triazole derivatives induced apoptosis in MCF-7 breast cancer cells, significantly increasing the apoptotic index compared to untreated controls .
The mechanism involves:
- Upregulation of pro-apoptotic proteins (e.g., Bax).
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
This shift in protein expression enhances apoptosis and disrupts cell cycle progression.
Case Study: MCF-7 Cell Line
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Triazole Derivative | 19.6 µM | 25.44% |
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research has indicated that they can effectively inhibit the growth of various bacterial strains.
The antimicrobial activity is primarily attributed to the inhibition of fungal ergosterol biosynthesis and bacterial cell wall synthesis.
Case Study: Bacterial Inhibition
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 4 µg/mL |
| S. aureus | < 8 µg/mL |
This indicates that this compound could be effective against both gram-positive and gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
